2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
Description
2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a chemical compound with potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzo[b]furan core substituted with methoxy and hydroxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-7-12(19)9-14-16(10)17(20)15(23-14)8-11-5-4-6-13(21-2)18(11)22-3/h4-9,19H,1-3H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZTRNWJVRCFX-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxy-4-methylbenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzo[b]furan core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of a benzo[b]furan-3-one derivative with a carbonyl group.
Reduction: Formation of a benzo[b]furan-3-ol derivative.
Substitution: Formation of various substituted benzo[b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of specific proteins and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share similar methoxy substitution patterns and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Indole-based compounds also possess a benzo-fused ring system and are known for their wide range of biological activities.
Uniqueness
2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination of functional groups contributes to its distinct chemical reactivity and potential for diverse biological activities.
Biological Activity
The compound 2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one, a benzo[b]furan derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound contains a benzo[b]furan core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-435 (melanoma), MV4–11 (leukemia), and various others.
- Inhibition Rates : The compound showed a growth inhibition (GI50) value of less than 0.01 µM against 70% of the evaluated cancer cell lines, indicating potent activity .
Table 1: GI50 Values of 2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
| Cell Line | GI50 Value (µM) |
|---|---|
| MDA-MB-435 | <0.01 |
| MV4–11 | <0.01 |
| Other Cell Lines | Varies (0.229 - 19.1) |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Tubulin Interaction : Molecular docking studies suggest that the compound interacts with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits broad-spectrum antimicrobial effects without hemolytic activity on human erythrocytes .
Table 2: Antimicrobial Activity of 2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Potent antifungal activity |
Case Studies
A notable case study involved the administration of this compound in a preclinical model of melanoma. The results indicated a marked reduction in tumor size and increased survival rates compared to control groups. This study highlights the potential for therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
